molecular formula C23H24N2O7 B13754007 2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one CAS No. 23150-87-0

2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one

Cat. No.: B13754007
CAS No.: 23150-87-0
M. Wt: 440.4 g/mol
InChI Key: TWMLWKLBZZPGCJ-UHFFFAOYSA-N
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Description

2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one involves multiple steps, starting with the preparation of the core benzoxazinone structure This is typically achieved through a cyclization reaction involving an appropriate precursor The pyrrolidine moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the phenylpropyl group through a Friedel-Crafts acylation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-oxoethanoate: A simpler compound with similar functional groups.

    4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one: Lacks the hydroxy-oxoacetate group but has a similar core structure.

Uniqueness

2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

23150-87-0

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H22N2O3.C2H2O4/c24-19(16-6-2-1-3-7-16)11-13-22-12-10-17(14-22)23-18-8-4-5-9-20(18)26-15-21(23)25;3-1(4)2(5)6/h1-9,17H,10-15H2;(H,3,4)(H,5,6)

InChI Key

TWMLWKLBZZPGCJ-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CC1N2C(=O)COC3=CC=CC=C32)CCC(=O)C4=CC=CC=C4.C(=O)(C(=O)[O-])O

Origin of Product

United States

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